Isonipecotic acid
Overview
Mechanism of Action
Target of Action
Isonipecotic acid, also known as Piperidine-4-carboxylic acid, primarily targets the GABA A receptors . These receptors play a crucial role in inhibitory transmission in the brain .
Mode of Action
This compound acts as a partial agonist at the GABA A receptors This partial activation can modulate the neurotransmission process, influencing the transmission of signals in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . This pathway involves the synthesis, release, and breakdown of GABA, a major inhibitory neurotransmitter in the brain. By acting on the GABA A receptors, this compound can influence this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAergic neurotransmission . By partially activating GABA A receptors, this compound can influence the flow of chloride ions across the neuronal cell membrane. This can affect the excitability of neurons, potentially leading to changes in various brain functions .
Biochemical Analysis
Biochemical Properties
Isonipecotic acid acts as a partial agonist of the GABA A receptor . It interacts with this receptor, which is a ligand-gated chloride channel . This interaction influences the biochemical reactions within the cell .
Cellular Effects
The interaction of this compound with the GABA A receptor has significant effects on cellular processes. As a partial agonist, it influences cell function by modulating the activity of this receptor
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA A receptor . This binding can lead to the activation of the receptor, influencing the function of the cell
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway due to its interaction with the GABA A receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonipecotic acid can be synthesized through the hydrogenation of isonicotinic acid . The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of isonicotinic acid in the presence of a palladium catalyst. The reaction is carried out in a high-pressure reactor with hydrogen gas .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Derivatives such as piperidine-4-carboxamide.
Reduction: Piperidine derivatives.
Substitution: Various acyl derivatives depending on the substituent introduced.
Scientific Research Applications
Isonipecotic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with GABA A receptors.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Piperidine-3-carboxylic acid
- Piperidine-2-carboxylic acid
- Pipecolic acid
Comparison: Isonipecotic acid is unique in its position of the carboxylic acid moiety on the piperidine ring, which is in the iso position. This structural difference influences its interaction with biological targets and its chemical reactivity .
Properties
IUPAC Name |
piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOCJYGOFTFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060100 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-94-2 | |
Record name | 4-Piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonipecotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isonipecotic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TZP1RWIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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